molecular formula C20H24N2O4S B2497973 N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide CAS No. 953962-47-5

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide

Cat. No.: B2497973
CAS No.: 953962-47-5
M. Wt: 388.48
InChI Key: AVGDEWPBHDSPKL-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide is a complex organic compound that features a morpholine ring, a sulfonamide group, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-phenylmorpholine, which is then reacted with ethyl chloroformate to introduce the oxoethyl group. The resulting intermediate is further reacted with 2-phenylethanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-(2-methylmorpholino)ethyl)-2-phenylethanesulfonamide
  • N-(2-oxo-2-(2-ethylmorpholino)ethyl)-2-phenylethanesulfonamide
  • N-(2-oxo-2-(2-isopropylmorpholino)ethyl)-2-phenylethanesulfonamide

Uniqueness

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide is unique due to the presence of the phenyl groups, which can enhance its binding affinity to certain molecular targets and improve its stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(15-21-27(24,25)14-11-17-7-3-1-4-8-17)22-12-13-26-19(16-22)18-9-5-2-6-10-18/h1-10,19,21H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGDEWPBHDSPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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